3-Amino-1,1-dioxo-thietane-3-carbonitrile hydrochloride
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Overview
Description
3-Amino-1,1-dioxo-thietane-3-carbonitrile hydrochloride is a chemical compound with the molecular formula C4H7ClN2O2S It is a derivative of thietane, a four-membered sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1,1-dioxo-thietane-3-carbonitrile hydrochloride typically involves the reaction of thietane derivatives with appropriate nitrile and amino group precursors
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1,1-dioxo-thietane-3-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Substituted thietane derivatives.
Scientific Research Applications
3-Amino-1,1-dioxo-thietane-3-carbonitrile hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving sulfur-containing heterocycles.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1,1-dioxo-thietane-3-carbonitrile hydrochloride involves its interaction with molecular targets through its functional groups. The amino and nitrile groups can form hydrogen bonds and participate in nucleophilic or electrophilic reactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,1-dioxo-thietane-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
3-Amino-1,1-dioxo-thietane-3-carboxamide: Contains a carboxamide group instead of a nitrile group.
Properties
Molecular Formula |
C4H7ClN2O2S |
---|---|
Molecular Weight |
182.63 g/mol |
IUPAC Name |
3-amino-1,1-dioxothietane-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C4H6N2O2S.ClH/c5-1-4(6)2-9(7,8)3-4;/h2-3,6H2;1H |
InChI Key |
HPWFUKSZLPDJQE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1(=O)=O)(C#N)N.Cl |
Origin of Product |
United States |
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